Cas no 2136927-16-5 ((2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid)

(2S)-2-Amino-3-(1-cyanocyclopropyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a cyclopropyl nitrile moiety. This chiral compound is of interest in medicinal chemistry due to its constrained cyclopropyl ring, which enhances conformational rigidity and metabolic stability. The nitrile group offers potential for further functionalization, making it a versatile intermediate in peptide modification and drug design. Its stereospecific (S)-configuration ensures compatibility with biological systems, particularly in enzyme inhibition or receptor binding studies. The compound’s unique structure may contribute to improved pharmacokinetic properties in therapeutic applications. It is typically handled under controlled conditions due to its reactive functional groups.
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid structure
2136927-16-5 structure
商品名:(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
CAS番号:2136927-16-5
MF:C7H10N2O2
メガワット:154.166501522064
CID:6073004
PubChem ID:165508456

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
    • Cyclopropanepropanoic acid, α-amino-1-cyano-, (αS)-
    • 2136927-16-5
    • EN300-1297448
    • (S)-2-Amino-3-(1-cyanocyclopropyl)propanoic acid
    • インチ: 1S/C7H10N2O2/c8-4-7(1-2-7)3-5(9)6(10)11/h5H,1-3,9H2,(H,10,11)/t5-/m0/s1
    • InChIKey: KIOPWLCTJASDLK-YFKPBYRVSA-N
    • ほほえんだ: C1(C#N)(C[C@H](N)C(O)=O)CC1

計算された属性

  • せいみつぶんしりょう: 154.074227566g/mol
  • どういたいしつりょう: 154.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3
  • トポロジー分子極性表面積: 87.1Ų

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • ふってん: 364.4±17.0 °C(Predicted)
  • 酸性度係数(pKa): 2.32±0.10(Predicted)

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1297448-0.05g
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
0.05g
$2790.0 2023-06-06
Enamine
EN300-1297448-0.5g
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
0.5g
$3188.0 2023-06-06
Enamine
EN300-1297448-2500mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
2500mg
$2211.0 2023-09-30
Enamine
EN300-1297448-0.25g
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
0.25g
$3055.0 2023-06-06
Enamine
EN300-1297448-100mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
100mg
$993.0 2023-09-30
Enamine
EN300-1297448-10000mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
10000mg
$4852.0 2023-09-30
Enamine
EN300-1297448-250mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
250mg
$1038.0 2023-09-30
Enamine
EN300-1297448-1000mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
1000mg
$1129.0 2023-09-30
Enamine
EN300-1297448-5000mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
5000mg
$3273.0 2023-09-30
Enamine
EN300-1297448-500mg
(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid
2136927-16-5
500mg
$1084.0 2023-09-30

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid 関連文献

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acidに関する追加情報

The Compound CAS No. 2136927-16-5: (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic Acid

The compound with CAS No. 2136927-16-5, commonly referred to as (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid, is a unique amino acid derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyanocyclopropyl group and its stereochemistry, which plays a crucial role in its biological activity and potential applications.

The structure of this compound consists of a propanoic acid backbone with an amino group attached to the second carbon in the S configuration. The third carbon bears a cyanocyclopropyl substituent, which introduces a rigid and strained ring system into the molecule. This structural feature not only enhances the compound's stability but also contributes to its unique pharmacokinetic properties.

Recent studies have highlighted the potential of (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid as a building block in drug discovery. Its ability to form stable peptide bonds makes it an attractive candidate for constructing bioactive molecules with tailored functionalities. Researchers have explored its use in designing inhibitors for various enzymes, including proteases and kinases, which are critical targets in oncology and infectious diseases.

The synthesis of this compound involves a multi-step process that typically includes the formation of the cyclopropane ring via a Simmons-Smith reaction or other cyclopropanation techniques. The stereochemistry at the second carbon is carefully controlled to ensure the S-enantiomer is obtained, as this configuration is essential for achieving the desired biological activity.

In terms of applications, (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid has been utilized in peptide synthesis, where its rigid structure helps in stabilizing specific conformations necessary for bioactivity. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, demonstrating its versatility in organic chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets with high accuracy. These studies have provided valuable insights into its potential as a lead compound for drug development, particularly in areas such as neurodegenerative diseases and inflammation.

In conclusion, CAS No. 2136927-16-5, or (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid, represents a promising molecule with diverse applications in both academic research and industrial drug discovery. Its unique structure and stereochemistry make it a valuable tool for advancing our understanding of molecular interactions and developing innovative therapeutic agents.

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